molecular formula C10H16F2N2O B7025194 N-(3,3-difluorocyclobutyl)-2-ethylazetidine-1-carboxamide

N-(3,3-difluorocyclobutyl)-2-ethylazetidine-1-carboxamide

Cat. No.: B7025194
M. Wt: 218.24 g/mol
InChI Key: XRYCMHQYOIIBST-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclobutyl)-2-ethylazetidine-1-carboxamide is a synthetic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a cyclobutyl ring substituted with two fluorine atoms, an azetidine ring, and a carboxamide group, making it a valuable molecule for research and industrial purposes.

Properties

IUPAC Name

N-(3,3-difluorocyclobutyl)-2-ethylazetidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c1-2-8-3-4-14(8)9(15)13-7-5-10(11,12)6-7/h7-8H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYCMHQYOIIBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN1C(=O)NC2CC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclobutyl)-2-ethylazetidine-1-carboxamide typically involves the preparation of 3,3-difluorocyclobutyl intermediates. One common method is the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to form 3,3-difluorocyclobutanecarboxylate . This intermediate can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve multigram synthesis techniques. For example, ethyl 3,3-difluorocyclobutanecarboxylate can serve as a convenient intermediate for large-scale production . The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclobutyl)-2-ethylazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted cyclobutyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,3-difluorocyclobutyl)-2-ethylazetidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclobutyl)-2-ethylazetidine-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the cyclobutyl ring can influence the compound’s reactivity and binding affinity. The azetidine ring and carboxamide group may interact with biological molecules, affecting various pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-difluorocyclobutyl)-2-ethylazetidine-1-carboxamide stands out due to its combination of a difluorocyclobutyl ring and an azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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